molecular formula C12H18N2O3S B14845650 6-Tert-butyl-4-cyclopropoxypyridine-2-sulfonamide

6-Tert-butyl-4-cyclopropoxypyridine-2-sulfonamide

Cat. No.: B14845650
M. Wt: 270.35 g/mol
InChI Key: BLSLKTGLKCCVHJ-UHFFFAOYSA-N
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Description

6-Tert-butyl-4-cyclopropoxypyridine-2-sulfonamide is an organic compound characterized by its unique structure, which includes a tert-butyl group, a cyclopropoxy group, and a sulfonamide group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Tert-butyl-4-cyclopropoxypyridine-2-sulfonamide typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

6-Tert-butyl-4-cyclopropoxypyridine-2-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Tert-butyl-4-cyclopropoxypyridine-2-sulfonamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Tert-butyl-4-cyclopropoxypyridine-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial activity by inhibiting bacterial enzymes or anti-inflammatory effects by modulating immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Tert-butyl-4-cyclopropoxypyridine-2-sulfonamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the cyclopropoxy group adds steric hindrance, while the sulfonamide group provides potential for biological activity .

Properties

Molecular Formula

C12H18N2O3S

Molecular Weight

270.35 g/mol

IUPAC Name

6-tert-butyl-4-cyclopropyloxypyridine-2-sulfonamide

InChI

InChI=1S/C12H18N2O3S/c1-12(2,3)10-6-9(17-8-4-5-8)7-11(14-10)18(13,15)16/h6-8H,4-5H2,1-3H3,(H2,13,15,16)

InChI Key

BLSLKTGLKCCVHJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC(=CC(=C1)OC2CC2)S(=O)(=O)N

Origin of Product

United States

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